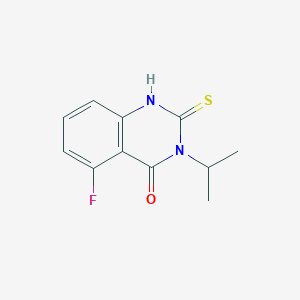
5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one, also known as FPQS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of cell cycle progression and ultimately, cell death. Additionally, 5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of microtubule dynamics. It has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one is its potent antitumor activity, making it a promising candidate for the development of new anticancer drugs. However, its limited solubility in aqueous solutions and potential toxicity at high doses are some of the limitations that need to be addressed in future studies.
Future Directions
Future research on 5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one should focus on addressing its limitations, including its solubility and toxicity. Additionally, further studies are needed to investigate the potential applications of 5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one in other fields, such as neurobiology and immunology. Finally, the development of new derivatives and analogs of 5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one may lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties.
Synthesis Methods
The synthesis of 5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 5-fluoro-3-propan-2-yl-1H-quinazolin-2-one with thiourea in the presence of a catalyst. The resulting product is 5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one, which is a yellow crystalline solid.
Scientific Research Applications
5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
properties
IUPAC Name |
5-fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c1-6(2)14-10(15)9-7(12)4-3-5-8(9)13-11(14)16/h3-6H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASINKXFNLCWPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=CC=C2F)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

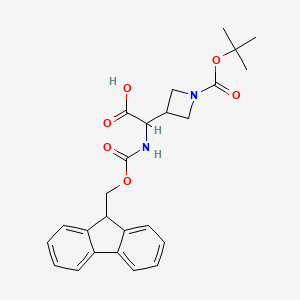
![5-((3,4-dimethylphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2470564.png)
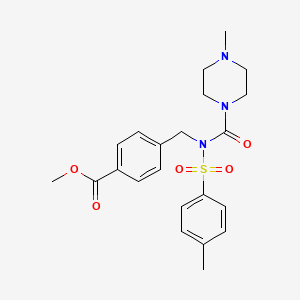
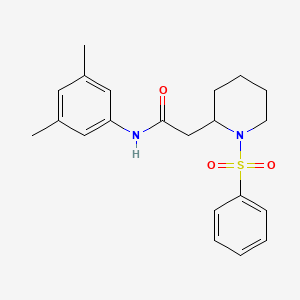
![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470571.png)
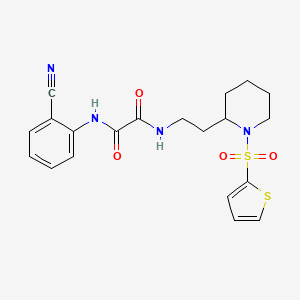
![Carbamic acid, N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-, 1,1-dimethylethyl ester](/img/structure/B2470573.png)

![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2470580.png)

![7,7-Difluorobicyclo[4.1.0]heptan-3-one](/img/structure/B2470582.png)
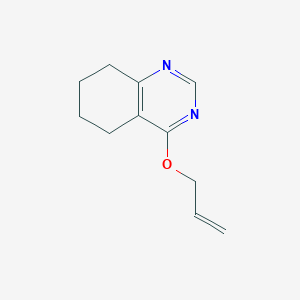
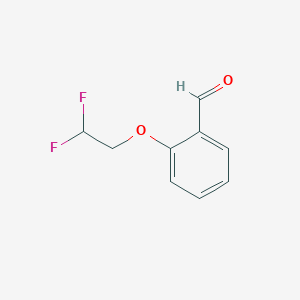
![N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide](/img/structure/B2470585.png)